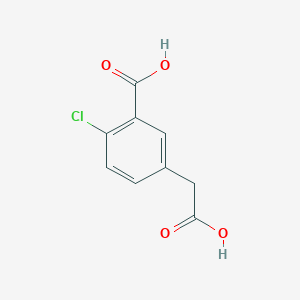

5-(Carboxymethyl)-2-chlorobenzoic acid

概要

説明

5-(Carboxymethyl)-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C9H7ClO4 and its molecular weight is 214.60 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

5-(Carboxymethyl)-2-chlorobenzoic acid has demonstrated significant antimicrobial properties, making it a candidate for use as a preservative in food products and pharmaceuticals. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A recent evaluation indicated that the compound showed minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Preliminary studies have indicated that it can induce cytotoxic effects on several cancer cell lines.

- Case Study : In vitro tests on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of this compound has shown promising results. It has been found to reduce pro-inflammatory cytokines in macrophage models.

- Case Study : Treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels by about 50% compared to control groups in LPS-stimulated macrophages .

Fluorescence Sensors

The compound can be utilized in the development of nanoscale metal-organic frameworks (MOFs) that serve as fluorescence sensors for detecting contaminants in food products. These sensors leverage the unique photophysical properties of the compound to achieve high sensitivity and selectivity.

- Application Insight : NMOFs incorporating this compound have shown effective quenching responses upon exposure to specific antibiotics, indicating their potential use in food safety monitoring .

Drug Delivery Systems

Due to its functional groups, this compound can be integrated into drug delivery systems designed to enhance the solubility and bioavailability of poorly soluble drugs.

Data Summary Table

| Application Type | Target Organism/Material | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

| Fluorescence Sensor | N/A | High sensitivity for antibiotic detection | 2021 |

特性

分子式 |

C9H7ClO4 |

|---|---|

分子量 |

214.60 g/mol |

IUPAC名 |

5-(carboxymethyl)-2-chlorobenzoic acid |

InChI |

InChI=1S/C9H7ClO4/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

InChIキー |

DUQOSBWIZBTEIA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1CC(=O)O)C(=O)O)Cl |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。